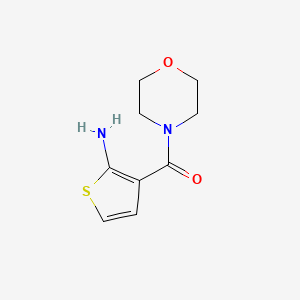

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine involves several steps. One common synthetic route includes the reaction of thien-2-ylamine with morpholine-4-carbonyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Morpholin-4-ylcarbonyl)thien-2-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparaison Avec Des Composés Similaires

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine can be compared with other similar compounds, such as:

Thienylamines: These compounds share the thienyl ring structure but differ in their substituents.

Morpholine derivatives: Compounds with the morpholine ring are used in various chemical and biological applications.

The uniqueness of this compound lies in its combination of the thienyl and morpholine moieties, which confer distinct chemical and biological properties .

Activité Biologique

3-(Morpholin-4-ylcarbonyl)thien-2-ylamine, a compound with the CAS number 590357-48-5, has garnered attention in biomedical research for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound features a thienyl moiety linked to a morpholinyl carbonyl group, which contributes to its biological properties. The molecular formula is C10H12N2O2S with a molecular weight of 224.28 g/mol.

Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory pathways. It is particularly noted for its ability to modulate the NF-kB signaling pathway, which plays a crucial role in immune response and inflammation.

- Inhibition of IKK Complex : The compound has been shown to inhibit the IκB kinase (IKK) complex, reducing the activation of NF-kB. This inhibition can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are pivotal in autoimmune diseases and cancer progression .

- Effect on Matrix Metalloproteinases (MMPs) : Studies have demonstrated that this compound down-regulates MMPs, which are involved in tissue remodeling and inflammation. Specifically, MMP1 and MMP3 levels were significantly reduced in treated synovial cells from rheumatoid arthritis patients .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| IKK Inhibition | Decreased NF-kB activation | |

| Cytokine Reduction | Lowered IL-6, TNF-alpha levels | |

| MMP Downregulation | Reduced MMP1 and MMP3 expression |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Rheumatoid Arthritis Model : In a controlled study involving synovial cells from patients with rheumatoid arthritis, treatment with this compound resulted in significant reductions in inflammatory cytokines without affecting anti-inflammatory markers like IL-10 .

- Cancer Cell Lines : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis via the modulation of NF-kB pathways. These findings suggest its potential as an anti-cancer agent .

Discussion

The biological activity of this compound highlights its promise as a therapeutic agent in managing inflammatory diseases and cancer. Its ability to modulate key signaling pathways positions it as a candidate for further development.

Propriétés

IUPAC Name |

(2-aminothiophen-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-8-7(1-6-14-8)9(12)11-2-4-13-5-3-11/h1,6H,2-5,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQBGKDIWBKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(SC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403592 |

Source

|

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590357-48-5 |

Source

|

| Record name | 3-(morpholin-4-ylcarbonyl)thien-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.